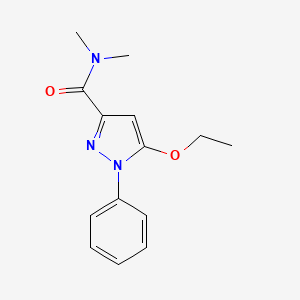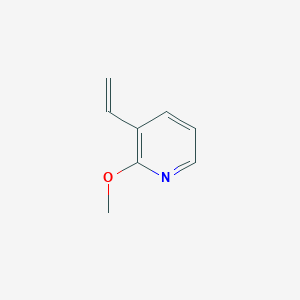
3-Ethenyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2-methoxypyridine is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of an ethenyl group at the third position and a methoxy group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The use of a base, such as potassium carbonate, can facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and lithium iodide (LiI) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-Ethyl-2-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Ethenyl-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Similar structure but without the ethenyl group, leading to different chemical properties.
4-Methoxypyridine: The methoxy group is positioned differently, affecting its reactivity and applications.
Uniqueness: 3-Ethenyl-2-methoxypyridine is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes with different molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
410540-45-3 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-ethenyl-2-methoxypyridine |
InChI |
InChI=1S/C8H9NO/c1-3-7-5-4-6-9-8(7)10-2/h3-6H,1H2,2H3 |
InChI Key |
DCFHUCODLMBCCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


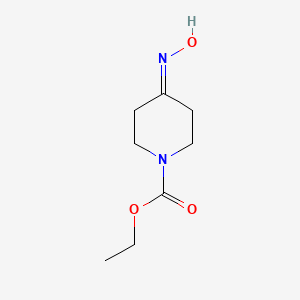

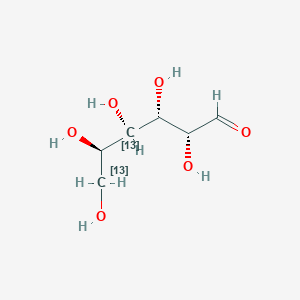
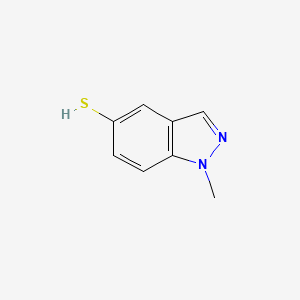
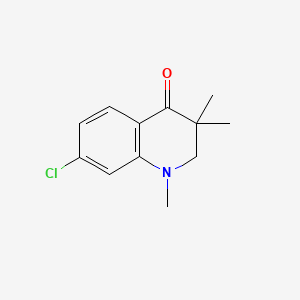
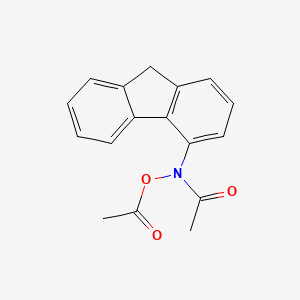

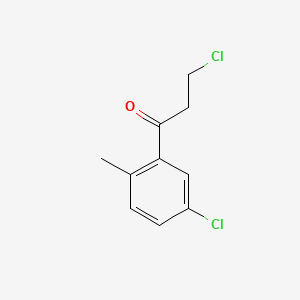
![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
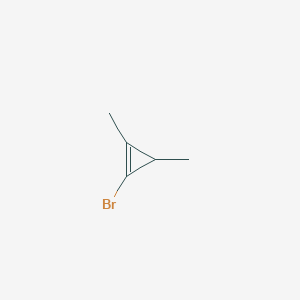
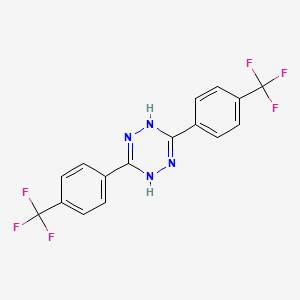
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)
